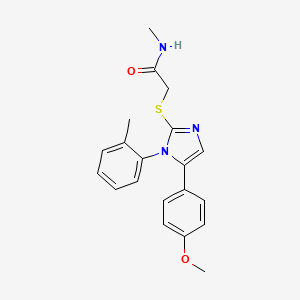
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, thioether linkage, and acetamide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties.
Structural Characteristics
The molecular formula of the compound is C19H19N3O2S with a molecular weight of 353.4 g/mol. The structure incorporates various functional groups that may influence its biological activity, including:
- Imidazole Ring : Known for its role in biological systems and interactions with metal ions.
- Thioether Linkage : May enhance the compound's reactivity and interaction with biological targets.
- Acetamide Functionality : Contributes to the compound's solubility and potential pharmacological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study evaluated various imidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | A549 | 2.12 ± 0.21 |
| 6 | HCC827 | 5.13 ± 0.97 |
| 8 | NCI-H358 | 6.75 ± 0.19 |
These findings suggest that modifications in the imidazole structure can enhance cytotoxicity against cancer cells while also affecting normal cells like MRC-5 lung fibroblasts, indicating a need for further optimization to reduce potential side effects .
Antiviral Potential
The compound's structural components may also confer antiviral properties. N-Heterocycles, particularly those containing imidazole moieties, have been shown to inhibit viral replication by targeting specific viral enzymes. For example, certain derivatives demonstrated high efficacy against HCV NS5B RNA polymerase with IC50 values below 0.35 µM . The interaction of the imidazole ring with viral proteins could be a mechanism through which this compound exerts its antiviral effects.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The imidazole ring may coordinate with metal ions in enzymatic active sites, inhibiting their function.
- Hydrophobic Interactions : The thioether and acetamide groups can engage in hydrophobic interactions and hydrogen bonding with proteins, modulating biological pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Benzimidazole Derivatives : This research highlighted the antitumor potential of benzimidazole derivatives, noting their ability to inhibit cell proliferation in various cancer cell lines .
- Antiviral Efficacy of N-Heterocycles : A comprehensive overview indicated that certain imidazole-containing compounds showed superior antiviral activity compared to standard treatments like ribavirin .
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-4-5-7-17(14)23-18(15-8-10-16(25-3)11-9-15)12-22-20(23)26-13-19(24)21-2/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPWENXFAHWDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














